molecular formula C64H56F16N4O20Rh2-4 B6288795 Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct CAS No. 2635339-90-9

Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct

Cat. No. B6288795
CAS RN: 2635339-90-9
M. Wt: 1710.9 g/mol
InChI Key: IEKPIHVGLZUAQU-UHFFFAOYSA-J
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Description

Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is a complex with the molecular formula C56H40F16N4O16Rh2·C8H16O4 . It is also known as Dirhodium Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] bis(ethyl acetate) adduct . It appears as a slightly yellow to amber to dark green crystal .


Molecular Structure Analysis

The molecular weight of Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is 1710.95 . The specific rotation [a]20/D is 290 - 300 degrees (C=0.05, Benzene) .


Chemical Reactions Analysis

Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is known to be an exceptionally efficient catalyst for enantioselective aminations of silyl enol ethers derived from acyclic ketones or alpha,beta-enones .


Physical And Chemical Properties Analysis

Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct is a solid at 20 degrees Celsius . .

Scientific Research Applications

Enantioselective Synthesis

  • Dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] has been used as an efficient catalyst in various enantioselective syntheses. It facilitated the construction of the 2,8-dioxabicyclo[3.2.1]octane ring system, a core structure in zaragozic acids, with up to 93% enantioselectivity (Shimada et al., 2009). It also catalyzed enantioselective aminations of silyl enol ethers, aiding in asymmetric syntheses like that of (-)-metazocine (Anada et al., 2007).

Catalysis and Reactivity Enhancement

  • This compound has demonstrated dramatic enhancement in reactivity and enantioselectivity in intramolecular aromatic C–H insertion reactions. It achieved a turnover number up to 98,000, the highest for chiral dirhodium(II) complex-catalyzed carbene transformations, without compromising yield or enantioselectivity (Tsutsui et al., 2003).

Synthesis of Complex Molecules

  • It has been instrumental in the synthesis of complex molecules like 2,8-dioxabicyclo[3.2.1]octane core structures, cycloadducts with perfect exo diastereoselectivity, and α-amino ketones. These syntheses demonstrate its versatility in organic chemistry (Shimada et al., 2008), (Oohara et al., 2012).

Application in Polymer Support

  • Its immobilization on a polymer support has been achieved, enhancing its practicality for repetitive use in catalysis. This application demonstrates its potential for industrial-scale syntheses (Oohara et al., 2012).

Insight into Electronic Structures

  • Studies on similar dirhodium complexes have provided new insights into their electronic structures, which is crucial for understanding their role in catalysis and other reactions (Cotton et al., 2002).

Synthesis and Preparation

  • Efficient procedures for preparing variants of this compound have been developed, highlighting its significance in the field of synthetic chemistry (Tsutsui et al., 2005).

DNA Interaction

  • Related dirhodium compounds have shown interactions with nucleic acids, suggesting potential applications in the study of DNA interactions (Asara et al., 2000).

Asymmetric Catalysis

  • It has been used in asymmetric catalysis, particularly in the enantioselective intramolecular C-H amidation of sulfamate esters, demonstrating its utility in producing chiral molecules (Yamawaki et al., 2006).

properties

InChI

InChI=1S/4C14H11F4NO4.2C4H8O2.2Rh/c4*1-14(2,3)10(13(22)23)19-11(20)4-5(12(19)21)7(16)9(18)8(17)6(4)15;2*1-3-6-4(2)5;;/h4*10H,1-3H3,(H,22,23);2*3H2,1-2H3;;/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPIHVGLZUAQU-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H56F16N4O20Rh2-4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1710.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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